molecular formula C7H4Cl3NO2 B12964767 2-(2,5,6-Trichloropyridin-3-yl)acetic acid CAS No. 63580-09-6

2-(2,5,6-Trichloropyridin-3-yl)acetic acid

Cat. No.: B12964767
CAS No.: 63580-09-6
M. Wt: 240.5 g/mol
InChI Key: WEQPYEJLZUMOFC-UHFFFAOYSA-N
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Description

2-(2,5,6-Trichloropyridin-3-yl)acetic acid is a chlorinated pyridine acetic acid derivative intended for research and development use in laboratory settings. This compound is of significant interest in agricultural and environmental chemistry research due to its structural relationship to known phenoxyacetic acid and pyridinyloxyacetic acid herbicides, such as triclopyr . Researchers can utilize this chemical to investigate the structure-activity relationships of synthetic auxins, studying how the position of the acetic acid side chain on the trichloropyridine ring influences herbicidal activity and plant growth regulation. Its potential role as a metabolite or synthetic intermediate in the pathway of related agrochemicals also makes it a valuable standard for analytical method development and environmental fate studies . As a stable, aromatic organic acid, it serves as a versatile building block for the synthesis of more complex molecules for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data should be consulted prior to handling.

Properties

CAS No.

63580-09-6

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

2-(2,5,6-trichloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H4Cl3NO2/c8-4-1-3(2-5(12)13)6(9)11-7(4)10/h1H,2H2,(H,12,13)

InChI Key

WEQPYEJLZUMOFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5,6-trichloropyridine with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid often employs large-scale chlorination processes followed by esterification and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-Trichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(2,5,6-Trichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid involves its uptake by plants, where it mimics the action of natural plant hormones. It disrupts the growth processes by interfering with cell division and elongation, leading to the death of targeted weeds. The compound primarily targets the auxin receptors in plants, affecting the hormonal pathways involved in growth regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-(2,5,6-Trichloropyridin-3-yl)acetic acid with three structurally related compounds:

Compound Molecular Formula Substituents Molecular Weight CAS Number Key Applications
This compound (Hypothetical) C₇H₄Cl₃NO₂ Cl (2,5,6), CH₂COOH (3) 256.47 (theoretical) Not available Research compound
Triclopyr (3,5,6-Trichloro-2-pyridyloxyacetic acid) C₇H₄Cl₃NO₃ Cl (3,5,6), OCH₂COOH (2) 256.47 55335-06-3 Herbicide (e.g., Garlon®)
2-Chloro-6-(trifluoromethyl)pyridin-3-yl acetic acid C₈H₅ClF₃NO₂ Cl (2), CF₃ (6), CH₂COOH (3) 239.58 1227592-95-1 Intermediate in synthesis
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ H (all positions), CH₂COOH (3) 137.14 39998-25-9 Pharmaceutical research
Key Observations:

Substituent Position and Type: The hypothetical compound differs from triclopyr in chlorine substitution (2,5,6 vs. 3,5,6) and the absence of an ether linkage. Triclopyr’s OCH₂COOH group enhances its herbicidal activity by mimicking plant hormones like auxins .

Molecular Weight and Reactivity: The additional oxygen atom in triclopyr (C₇H₄Cl₃NO₃ vs. C₇H₄Cl₃NO₂) slightly increases polarity, affecting solubility and environmental persistence . The non-chlorinated analog, 2-(pyridin-3-yl)acetic acid, has a lower molecular weight (137.14) and is used in drug discovery due to its simpler structure .

Biological Activity

2-(2,5,6-Trichloropyridin-3-yl)acetic acid, commonly known as Triclopyr , is an aromatic ether primarily used as a herbicide. Its chemical structure includes three chlorine atoms attached to a pyridine ring, which contributes to its biological activity and efficacy in various applications. This article explores the biological activity of Triclopyr, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₇H₄Cl₃NO₃
  • Molecular Weight : 256.471 g/mol
  • IUPAC Name : 2-(3,5,6-trichloro-2-pyridinyl)oxyacetic acid
  • CAS Registry Number : 55335-06-3

Triclopyr functions primarily as a systemic herbicide by mimicking the action of plant growth hormones. It disrupts normal plant growth processes by interfering with auxin transport, leading to uncontrolled growth and eventual plant death. This mechanism also suggests potential interactions with mammalian systems, particularly regarding cytotoxicity.

Cytotoxic Activity

Recent studies have demonstrated Triclopyr's cytotoxic effects on various cell lines. The following table summarizes key findings related to its cytotoxicity:

Cell LineIC₅₀ (µM)Reference
A549 (human lung adenocarcinoma)<10MDPI
A375 (human melanoma)5.7MDPI
K562 (human erythroleukemic)25.1MDPI
Hela (human cervical carcinoma)Not activeMDPI

These results indicate that Triclopyr exhibits selective cytotoxicity towards certain cancer cell lines while showing minimal effects on others.

Case Studies

  • Cytotoxicity in Cancer Research :
    In a study investigating the effects of various compounds on human cancer cell lines, Triclopyr was found to inhibit the proliferation of A375 melanoma cells with an IC₅₀ value of 5.7 µM. This suggests potential applications in melanoma treatment, warranting further investigation into its mechanisms and efficacy in vivo.
  • Endothelial Cell Proliferation :
    Another study assessed Triclopyr's impact on human umbilical vein endothelial cells (HUVECs). The compound suppressed cell proliferation induced by vascular endothelial growth factor (VEGF), indicating its potential role in inhibiting angiogenesis—an important factor in tumor growth and metastasis .

Environmental and Toxicological Considerations

Triclopyr's role as an environmental contaminant has raised concerns regarding its toxicity to non-target organisms. Its application in agricultural settings necessitates careful management to mitigate risks to human health and ecological systems.

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